(S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate
Overview
Description
(S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a sulfonate group attached to a 4-methylbenzene ring and a (S)-(+)-1-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate typically involves the reaction of (S)-(+)-1-methylpropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(S)-(+)-1-Methylpropanol+4-Methylbenzenesulfonyl chloride→(S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and a base, the sulfonate ester can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used for hydrolysis reactions.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is (S)-(+)-1-methylpropanol.
Hydrolysis: The products are (S)-(+)-1-methylpropanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
(S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the preparation of chiral drugs and as a protecting group for alcohols in multi-step synthesis.
Biological Studies: It serves as a reagent in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate primarily involves its role as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate or a reagent.
Comparison with Similar Compounds
- Methyl benzenesulfonate
- Ethyl benzenesulfonate
- Propyl benzenesulfonate
- Butyl benzenesulfonate
Comparison: (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate is unique due to its chiral center, which imparts stereochemical properties that are not present in the other similar compounds listed above. This chirality makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are important in the pharmaceutical industry for the development of chiral drugs.
Properties
IUPAC Name |
[(2S)-butan-2-yl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHWQTQILBGWRN-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)OS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454327 | |
Record name | (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50896-54-3 | |
Record name | (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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